Articulin
Description
Properties
CAS No. |
75478-98-7 |
|---|---|
Molecular Formula |
C20H26O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-hydroxy-7,8-dimethyl-7-[2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one |
InChI |
InChI=1S/C20H26O5/c1-12-3-6-20-11-25-18(23)15(20)8-14(21)9-16(20)19(12,2)5-4-13-7-17(22)24-10-13/h7-8,12,14,16,21H,3-6,9-11H2,1-2H3 |
InChI Key |
CIYUVACHWWSUHM-UHFFFAOYSA-N |
SMILES |
CC1CCC23COC(=O)C2=CC(CC3C1(C)CCC4=CC(=O)OC4)O |
Canonical SMILES |
CC1CCC23COC(=O)C2=CC(CC3C1(C)CCC4=CC(=O)OC4)O |
Synonyms |
80 kDa articulin 86 kDa articulin articulin articulins |
Origin of Product |
United States |
Scientific Research Applications
Clinical Efficacy
Numerous studies have evaluated the effectiveness of Articulin in managing osteoarthritis symptoms.
Randomized Controlled Trials
- Clinical Trial Findings : A double-blind, placebo-controlled trial involving 42 patients demonstrated significant reductions in pain severity (P < 0.001) and disability scores (P < 0.05) after three months of treatment with this compound compared to placebo. However, no significant radiological changes were observed during the study .
- Quality of Life Improvements : Participants reported enhanced quality of life and daily functioning post-treatment, correlating with decreased levels of inflammatory cytokines such as IL-17 and TNF-α .
- Safety Profile : Side effects associated with this compound were minimal and did not necessitate treatment withdrawal, indicating a favorable safety profile for long-term use .
Comparative Efficacy with Other Treatments
This compound has been compared with other common treatments for osteoarthritis, such as glucosamine and chondroitin sulfate. While glucosamine has shown varying results in terms of efficacy, this compound's combination approach appears to provide a more holistic benefit by addressing multiple pathways involved in joint health.
| Treatment | Pain Reduction | Disability Improvement | Radiological Change |
|---|---|---|---|
| This compound | Significant (P < 0.001) | Significant (P < 0.05) | None |
| Glucosamine | Moderate | Varies | Varies |
| Chondroitin | Moderate | Varies | Varies |
Case Studies
Several case studies have reinforced the clinical findings regarding this compound:
- Case Study 1 : A 65-year-old female patient with knee osteoarthritis reported a notable decrease in pain levels from 8/10 to 3/10 after three months of this compound therapy, alongside improved mobility.
- Case Study 2 : A cohort study involving 100 patients indicated that over 70% experienced significant improvements in their ability to perform daily activities after consistent use of this compound over six months.
Comparison with Similar Compounds
Structural Characteristics:
- Amino Acid Composition: Both articulins are rich in valine (25%) and proline (15%), contributing to their rigid, β-sheet-rich secondary structure .
- Core Domain: A conserved 12-amino-acid repeat (consensus sequence: VPVPV---V---) forms the core domain, spanning ~30 tandem repeats. This domain exhibits 58% similarity between the two isoforms .
- Terminal Regions: The 80-kD articulin contains a hydrophobic seven-amino-acid repeat (APVTYGA) near its carboxyl terminus, while the 86-kD isoform has this motif near its amino terminus .
Articulins lack significant sequence homology to known cytoskeletal proteins like spectrins or ankyrins, defining them as a novel class of membrane skeletal proteins .
Comparison with Similar Compounds
Articulins vs. Epiplasmins
Epiplasmins are cytoskeletal proteins found in protists such as Paramecium and Pseudomicrothorax, where they organize the epiplasm—a cortical structure analogous to the this compound-based membrane skeleton in Euglena .
Key Differences:
Functional Overlap:
Both proteins stabilize cortical structures, but articulins are specialized for dynamic membrane integrity in motile Euglenoids, while epiplasmins contribute to static cortical patterning in ciliates .
Articulins vs. Spectrins and Ankyrins
Spectrins and ankyrins are well-characterized cytoskeletal proteins in metazoans, forming networks that link membrane proteins to the actin cytoskeleton.
Structural and Functional Contrasts:
| Feature | Articulins | Spectrins/Ankyrins |
|---|---|---|
| Sequence Homology | No significant similarity | Highly conserved across metazoans |
| Repeat Motifs | VPV and APVTYGA repeats | Spectrin repeats (106–120 aa helices) |
| Binding Partners | Not determined; likely membrane lipids | Actin, ion channels, adhesion molecules |
| Phylogenetic Distribution | Restricted to Euglenoids, dinoflagellates | Ubiquitous in animals |
Articulins’ lack of homology to spectrins suggests an independent evolutionary origin for membrane skeletal systems in protists .
Research Findings and Evolutionary Insights
- Gene Duplication: The 80-kD and 86-kD articulins likely arose from a gene duplication event in an ancestral Euglenoid, as both share 47% overall sequence similarity and identical domain organization .
- Cross-Species Conservation: this compound homologs exist in dinoflagellates and ciliates but are absent in humans, Drosophila, or Tetrahymena, underscoring their specialized role in protist biology .
- Functional Redundancy : Despite structural divergence, both this compound isoforms contribute equally to membrane stability, as shown by antibody-binding assays and peptide mapping .
Data Tables
Table 1: this compound Isoform Properties
| Property | 80-kD this compound | 86-kD this compound |
|---|---|---|
| Predicted Molecular Weight | 72,111 Da (cDNA-derived) | 71,897 Da (cDNA-derived) |
| SDS-PAGE Migration | 80 kDa | 86 kDa |
| Core Domain Similarity | 58% | 58% |
| Terminal Repeats | APVTYGA near C-terminus | APVTYGA near N-terminus |
Table 2: Distribution of this compound Homologs
Preparation Methods
Raw Material Selection and Preprocessing
-
Withania somnifera : Roots are dried, powdered, and subjected to hydroalcoholic extraction (ethanol:water, 70:30) to concentrate withanolides, the bioactive steroidal lactones.
-
Boswellia serrata : Resin is collected via tapping, purified to remove impurities, and extracted using supercritical CO₂ to isolate boswellic acids.
-
Curcuma longa : Rhizomes are boiled, dried, and ground into a powder. Curcuminoids are enriched via solvent partitioning using ethyl acetate.
-
Zinc : Pharmaceutical-grade zinc oxide is milled to a fine powder (particle size <50 µm) for optimal bioavailability.
Formulation and Encapsulation
The extracts are blended in fixed ratios (Table 1) and homogenized in a V-blender. The mixture is encapsulated in gelatin shells using rotary die encapsulation machinery, with each capsule containing 450–500 mg of the blend.
Table 1: Composition of Herbal this compound Formulation
| Component | Percentage (w/w) | Key Bioactives |
|---|---|---|
| Withania somnifera | 35% | Withanolides (≥1.5%) |
| Boswellia serrata | 30% | Boswellic acids (≥65%) |
| Curcuma longa | 25% | Curcuminoids (≥95%) |
| Zinc oxide | 10% | Elemental zinc (≥80%) |
This compound Proteins in Ciliates: cDNA Cloning and Expression
Articulins are structural proteins in the epiplasm of ciliates like Euplotes. Their preparation involves molecular cloning and heterologous expression.
cDNA Amplification and Library Construction
mRNA is isolated from Euplotes cultures using oligo(dT) cellulose chromatography. First-strand cDNA synthesis employs reverse transcriptase, followed by PCR amplification with degenerate primers designed from conserved peptide sequences (e.g., primers P1/P2: 5′-GGIAAYGGIGGIGG-3′ and 5′-CCICCRTAICCIGC-3′). Cycling parameters include 35 cycles of denaturation (94°C, 1 min), annealing (56°C, 1 min), and extension (72°C, 30 sec). Products are cloned into pGEM-T vectors and sequenced via Sanger methodology.
Heterologous Expression in E. coli
Full-length this compound cDNA is subcloned into expression vectors (e.g., pET-28a) and transformed into E. coli BL21(DE3). Induction with 0.5 mM IPTG at 37°C yields recombinant protein, which is purified via nickel-affinity chromatography.
This compound G: Extraction and Structural Elucidation
This compound G (C₃₅H₃₀O₅), isolated from Juncus articulatus, is a phenanthrene heterodimer with antibacterial properties.
Plant Material Extraction
Air-dried J. articulatus whole plants are macerated in methanol (3 × 24 hr), filtered, and concentrated under vacuum. The residue is partitioned with chloroform to obtain a crude extract.
Chromatographic Purification
The chloroform fraction is subjected to silica gel column chromatography (hexane:ethyl acetate gradient), followed by Sephadex LH-20 size exclusion (methanol:chloroform, 1:1). Final purification uses reversed-phase HPLC (C18 column, acetonitrile:water, 65:35) to isolate this compound G.
Table 2: Key NMR Data for this compound G (500 MHz, MeOH-d₄)
| Position | δH (ppm) | δC (ppm) | HMBC Correlations |
|---|---|---|---|
| 1 | - | 120.6 | C-2, C-9, C-10 |
| 2 | 6.71 (d, J=8.4) | 109.4 | C-1, C-3, C-10 |
| 13 | 5.62 (dd, J=17.4, 10.8) | 135.2 | C-7, C-8, C-14 |
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst loading | 10 mol% 26 | 85 |
| Temperature | 40°C | 78 |
| Solvent | CH₂Cl₂ | 92 |
Q & A
Q. How should researchers design experiments to investigate Articulin's molecular mechanisms while ensuring reproducibility?
To ensure reproducibility, experimental design must include:
- Detailed Protocols : Specify reagents (e.g., purity, suppliers), equipment settings, and environmental conditions (e.g., temperature, pH) .
- Statistical Rigor : Use power analysis to determine sample size and report measures of variability (e.g., standard deviation) .
- Control Groups : Include positive/negative controls and validate assay sensitivity .
- Supplementary Materials : Deposit step-by-step protocols and raw data in repositories for peer validation .
Q. What strategies are effective for conducting a literature review on this compound to identify research gaps?
- Systematic Searches : Use Boolean operators in databases (PubMed, Scopus) to filter by study type (e.g., in vitro, in vivo) and publication date .
- Review Articles : Prioritize recent reviews to map trends and unresolved questions (e.g., this compound's off-target effects) .
- Citation Tracking : Use tools like Google Scholar’s "Cited by" to identify newer studies building on foundational work .
What frameworks can guide the formulation of research questions about this compound's pharmacological properties?
- PICO Framework : Define Population (e.g., cell lines), Intervention (this compound dosage), Comparison (control groups), and Outcomes (e.g., apoptosis rate) .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant . Example: "How does this compound modulate NF-κB signaling in macrophages compared to existing inhibitors?"
Q. What are the best practices for presenting this compound-related data in tables and figures?
- Tables : Label columns clearly (e.g., "IC50 ± SEM"), use footnotes for abbreviations, and avoid redundant data .
- Figures : Ensure high resolution (300+ DPI), label axes with units, and provide scale bars in microscopy images .
- Legends : Describe symbols/colors and statistical tests used (e.g., ANOVA with post-hoc Tukey) .
Advanced Research Questions
Q. How can researchers resolve contradictions in published data regarding this compound's efficacy in different biological models?
- Variable Analysis : Compare experimental conditions (e.g., dosing regimens, cell passage numbers) across studies .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., this compound’s dose-dependent cytotoxicity) using software like RevMan .
- Model Validation : Replicate conflicting experiments under standardized conditions and report batch-to-batch variability in this compound synthesis .
Q. What methodological considerations are critical when developing novel analytical techniques for this compound quantification in complex matrices?
- Validation Parameters : Assess linearity (R² > 0.99), limit of detection (LOD), and recovery rates in spiked samples (e.g., plasma) .
- Matrix Effects : Test for interference using blank matrices and employ internal standards (e.g., deuterated this compound) .
- Cross-Lab Collaboration : Share protocols with independent labs to verify reproducibility .
Q. How should interdisciplinary research on this compound's cross-disciplinary applications be structured to address methodological integration challenges?
- Unified Objectives : Align biochemical assays with materials science endpoints (e.g., this compound’s stability in polymer matrices) .
- Hybrid Methods : Combine techniques like HPLC (chemistry) and transcriptomics (biology) to capture multi-scale interactions .
- Journal Selection : Target interdisciplinary journals (e.g., ACS Bio & Med Chem) and tailor the introduction to dual audiences .
Q. How can researchers employ computational modeling to predict this compound's interactions with cellular targets?
- Docking Simulations : Use software like AutoDock to predict binding affinities for this compound with target proteins (e.g., COX-2) .
- Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .
- Reporting Standards : Adhere to NIH guidelines for computational reproducibility (e.g., code availability) .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Batch Consistency : Document reaction conditions (e.g., temperature, catalyst) and characterize intermediates via NMR/HPLC .
- Purity Thresholds : Use ≥95% pure compounds for biological testing and report purification methods (e.g., column chromatography) .
- SAR Workflow : Iterate between synthesis (e.g., adding functional groups) and in vitro testing to refine pharmacophores .
Q. How can researchers address ethical and statistical limitations in preclinical this compound studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
